1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-28-19-15-26(18-9-7-16(22)8-10-18)23-20(19)21(27)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUJJMGYOOFJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then functionalized with a fluorophenyl group and a methoxy group through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Coupling with Phenylpiperazine: The final step involves coupling the substituted pyrazole with phenylpiperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study the interactions of pyrazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with central nervous system receptors, making it a candidate for the development of drugs targeting neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it useful in the development of new polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl and phenylpiperazine moieties suggest potential binding to central nervous system receptors, possibly modulating neurotransmitter activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Thiazolylhydrazone Derivatives (e.g., Compounds 3a–k)
- Core Structure : Thiazole-piperazine with a 4-fluorophenyl group.
- Key Features : Synthesized via condensation of aldehyde intermediates with thiosemicarbazide, followed by cyclization .
- Biological Activity : Exhibited acetylcholinesterase (AChE) inhibitory activity, with IC50 values ranging from 0.5–3.5 μM. The fluorophenyl group enhanced binding affinity to AChE’s peripheral anionic site .
- Comparison : Unlike the target compound, these derivatives lack a pyrazole ring but share the 4-fluorophenylpiperazine motif, suggesting structural flexibility for AChE targeting .
Pyrazole-Carbaldehydes (e.g., 1-Benzyl-3-(4-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde)
- Core Structure : Pyrazole-carbaldehyde with fluorophenyl and benzyl substituents.
- Key Features : Synthesized via Vilsmeier–Haack formylation; demonstrated antibacterial activity against S. aureus and E. coli (MIC: 8–32 μg/mL) .
Piperazine-Substituted Chalcones (Cluster 12 in )
- Core Structure : Chalcone (α,β-unsaturated ketone) with piperazine substitutions.
- Key Features : IC50 values for enzyme inhibition ranged from 4.35–70.79 μM. Substitutions at the para-position of aromatic rings (e.g., fluorine, methoxy) significantly influenced potency .
Isostructural Pyrazole-Triazole-Thiazole Derivatives (Compounds 4 and 5 in –8)
- Core Structure : Thiazole-triazole-pyrazole hybrid with halogen substituents.
- Key Features : Crystallographic studies revealed planar molecular conformations and halogen-dependent packing interactions .
- Comparison : The target compound’s methoxy group could introduce steric hindrance absent in these derivatives, affecting crystal packing and solubility .
Structure-Activity Relationship (SAR) Insights
Contradictions in SAR :
- Piperazine-substituted chalcones (Cluster 12) showed lower IC50 values than non-piperazine analogues, but methoxy groups in chalcones (e.g., 2p) reduced potency compared to halogens . This suggests that the target compound’s methoxy group may require optimization for activity.
Biological Activity
1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O2 |
| Molecular Weight | 359.41 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Pyrazole Ring : The initial step involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds.
- Functionalization : Subsequent reactions introduce the fluorophenyl and methoxy groups, enhancing the compound's biological activity.
- Piperazine Integration : Finally, the piperazine moiety is attached, which is critical for its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways.
- Receptor Binding : The compound exhibits affinity for certain receptors involved in pain and inflammatory responses, potentially leading to analgesic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:
- Cell Line Studies : Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.46 |
| MCF7 | 0.39 |
| NCI-H460 | 0.30 |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been validated through various in vitro assays:
- Cyclooxygenase Inhibition : It effectively inhibits COX enzymes, reducing prostaglandin synthesis, which is crucial in mediating inflammation .
Neuroprotective Effects
Emerging evidence suggests that pyrazole derivatives may also possess neuroprotective properties:
- Mechanistic Insights : Studies indicate that these compounds can modulate neuroinflammatory pathways, offering potential therapeutic benefits in neurodegenerative diseases .
Study on Anticancer Efficacy
In a recent study published by Xia et al., derivatives of pyrazole were screened for their antitumor activity. The results showed that specific modifications to the pyrazole structure significantly enhanced cytotoxic effects against cancer cell lines .
Research on Enzyme Inhibition
Another study conducted by Sun et al. demonstrated that compounds similar to this compound exhibited potent inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression .
Q & A
Q. Methodological Answer :
Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or altering methoxy to ethoxy) .
Biological Assays : Test analogs against targets like CDC25B phosphatase or carbonic anhydrase isoforms (hCA I/II) using enzymatic inhibition assays. Compare IC50 values to establish SAR trends .
Advanced Research: How can molecular docking studies predict target interactions for this compound?
Q. Methodological Answer :
Target Selection : Prioritize receptors with known piperazine/pyrazole interactions (e.g., serotonin receptors, kinase domains) .
Docking Workflow :
- Prepare ligand structures using Gaussian09 (B3LYP/6-31G*).
- Use AutoDock Vina to dock into crystal structures (e.g., PDB: 1TKI for kinases).
- Validate poses with MD simulations (GROMACS) to assess binding stability .
Basic Research: How should researchers resolve discrepancies in reported biological activity data across different assays?
Q. Methodological Answer :
Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity, acetazolamide for hCA inhibition) to calibrate inter-lab variability .
Data Normalization : Express activity as % inhibition relative to controls. Apply ANOVA to assess statistical significance (p<0.05) .
Meta-Analysis : Compare results across studies using platforms like PubChem BioAssay to identify outliers .
Advanced Research: What computational methods can predict logP and solubility, and how do they compare with experimental data?
Q. Methodological Answer :
Computational Tools : Use SwissADME or MarvinSketch to calculate logP (predicted ~3.5) and ESOL solubility (e.g., -4.2 logS) .
Experimental Validation :
- logP : Measure via shake-flask method (octanol/water partition).
- Solubility : Use HPLC to quantify saturation in PBS (pH 7.4) at 25°C .
- Discrepancy Analysis : Adjust computational models using experimental data as training sets .
Advanced Research: How can metabolic stability be assessed using in vitro models?
Q. Methodological Answer :
Hepatic Microsomes : Incubate compound (1 µM) with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min .
CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. Calculate IC50 to assess metabolic liability .
Data Interpretation : Classify compounds as high-clearance (>50% depletion in 30 min) or stable .
Basic Research: What safety protocols are critical for handling this compound?
Q. Methodological Answer :
Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles. Avoid DCM exposure (use fume hood) .
Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for halogenated waste .
Advanced Research: How can polymorphism affect crystallization, and what techniques characterize it?
Q. Methodological Answer :
Crystallization Screens : Use 96-well plates with varied solvents (e.g., ethanol, DMSO) to identify polymorphs .
Characterization :
- PXRD : Compare diffraction patterns with simulated data (Mercury 4.3).
- DSC : Identify melting points and enthalpy changes (e.g., endotherm at ~180°C) .
Advanced Research: How can pharmacokinetic properties (e.g., bioavailability) be optimized through structural modifications?
Q. Methodological Answer :
Modification Strategies :
- Introduce polar groups (e.g., -OH) to enhance solubility.
- Reduce rotatable bonds (<5) to improve membrane permeability .
In Vivo Testing : Administer analogs (10 mg/kg, oral) in rodent models. Measure plasma concentration via LC-MS and calculate AUC0–24h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
